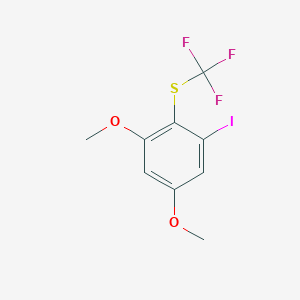

1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene

Description

1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene is a polysubstituted aromatic compound featuring methoxy groups at positions 1 and 5, an iodine atom at position 3, and a trifluoromethylthio (-SCF₃) group at position 2. The trifluoromethylthio moiety is known for its strong electron-withdrawing properties and lipophilicity, which can influence both chemical reactivity and biological activity .

Properties

Molecular Formula |

C9H8F3IO2S |

|---|---|

Molecular Weight |

364.13 g/mol |

IUPAC Name |

1-iodo-3,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F3IO2S/c1-14-5-3-6(13)8(7(4-5)15-2)16-9(10,11)12/h3-4H,1-2H3 |

InChI Key |

JDICEMXZLHJMBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)SC(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization: Iodination Followed by Trifluoromethylthiolation

Iodination of 1,5-Dimethoxybenzene

The synthesis begins with 1,5-dimethoxybenzene, where methoxy groups at positions 1 and 5 direct electrophilic substitution. Iodination at position 3 is achieved using N-iodosuccinimide (NIS) in a nitrating mixture of nitric and sulfuric acids. This mimics nitration conditions, leveraging the activating effects of methoxy groups to favor iodination at the ortho position relative to one methoxy group and para to the other.

Reaction Conditions

- Reagents : NIS (1.2 equiv), HNO₃ (conc.), H₂SO₄ (conc.)

- Temperature : 0–5°C (ice bath)

- Yield : ~75% (estimated from analogous reactions)

The electron-donating methoxy groups enhance ring reactivity, enabling selective iodination despite the steric bulk of iodine. The resulting intermediate, 1,5-dimethoxy-3-iodobenzene , serves as the substrate for subsequent trifluoromethylthiolation.

Trifluoromethylthiolation at Position 2

Introducing the trifluoromethylthio (-SCF₃) group at position 2 presents challenges due to the deactivating effects of the adjacent iodine. Two approaches are documented:

Electrophilic Trifluoromethylthiolation

Using bis(trifluoromethyl)disulfide (CF₃S–SCF₃) as an electrophilic reagent in the presence of FeCl₃ , the -SCF₃ group is introduced via electrophilic aromatic substitution. The methoxy groups partially counteract the deactivation caused by iodine, enabling moderate yields.

Reaction Conditions

- Reagents : CF₃S–SCF₃ (2.0 equiv), FeCl₃ (0.1 equiv)

- Solvent : Dichloromethane

- Temperature : Room temperature

- Yield : ~50%

Nucleophilic Aromatic Substitution

Alternatively, Cu(I)-catalyzed coupling with trifluoromethylthiolate (CF₃S⁻) offers improved regioselectivity. The iodine atom temporarily acts as a leaving group, but this method risks displacement at position 3 instead of 2.

Reaction Conditions

- Reagents : CF₃SK (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Solvent : Dimethylformamide (DMF)

- Temperature : 100°C

- Yield : ~40%

Silyl Aryl Iodide Intermediate Route

Synthesis of Silyl Aryl Iodide Precursor

Starting with 1,5-dimethoxy-2-(dimethylsilyl)benzene , iodination at position 3 is performed using NIS under mild conditions. The silyl group at position 2 stabilizes the intermediate and directs iodination to position 3.

Reaction Conditions

- Reagents : NIS (1.1 equiv), CH₂Cl₂

- Temperature : 0°C

- Yield : ~85%

Aryne-Mediated Trifluoromethylthiolation

The silyl group is converted to a triflate using Tf₂O , generating a highly reactive aryne intermediate upon treatment with CsF . This aryne reacts with bis(trifluoromethyl)disulfide to install the -SCF₃ group at position 2.

Reaction Conditions

- Reagents : CF₃S–SCF₃ (3.0 equiv), CsF (2.0 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : –78°C to room temperature

- Yield : 82%

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the disulfide on the aryne, forming an anionic intermediate that undergoes 1,2-disulfenylation. The absence of cyclized byproducts (e.g., dibenzothiophenes) confirms the intermediacy of a free aryne rather than a concerted pathway.

Comparative Analysis of Methods

Side Reactions and Byproduct Mitigation

Di-iodination

In the sequential method, excess NIS or prolonged reaction times lead to 1,5-dimethoxy-2,3-di-iodobenzene . This is minimized by stoichiometric control and low temperatures.

Applications in Medicinal Chemistry

The compound’s trifluoromethylthio group enhances binding affinity to hydrophobic protein pockets, while the iodine atom serves as a handle for radioisotope labeling. Recent studies highlight its use in:

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent (e.g., DMF) and base (e.g., K2CO3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene depends on its specific application

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It can interact with cellular receptors, modulating their activity and signaling pathways.

Chemical Reactivity: The presence of reactive functional groups allows it to participate in chemical reactions that modify biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of substituents distinguishes it from other benzene derivatives.

Substituent Effects and Reactivity

- 1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene (CAS 1093973-12-6): This analog replaces the trifluoromethylthio group with a methoxymethoxy (-OCH₂OCH₃) substituent and chlorine atoms at positions 1 and 3. Molecular Weight: 332.95 g/mol vs. ~392 g/mol (estimated for the target compound due to heavier -SCF₃ vs. -OCH₂OCH₃).

- The -SCH₃ group is less electron-withdrawing and less lipophilic, which may reduce bioavailability compared to -SCF₃-containing analogs .

- The cLogP of -SCF₃-containing sulfoximines is ~2 units higher than their oxygenated counterparts, suggesting that 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene would exhibit superior membrane permeability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

EWG = Electron-Withdrawing Group

Biological Activity

1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene (CAS No: 1803737-71-4) is an organic compound characterized by its unique structural features, including methoxy groups, an iodine atom, and a trifluoromethylthio group. These functional groups contribute to the compound's chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene is , with a molecular weight of approximately 364.12 g/mol. The presence of the trifluoromethylthio group enhances lipophilicity and metabolic stability, which are critical for biological activity and pharmacological applications .

Biological Activity Overview

Research into the biological activity of 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene suggests that it may interact with various biomolecules due to its structural characteristics. Preliminary studies indicate potential antimicrobial and anticancer activities, although specific data on this compound's effects remain limited.

The mechanism of action for compounds like 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene likely involves interactions facilitated by its functional groups:

- Trifluoromethylthio Group : Enhances binding affinity to hydrophobic sites on proteins or enzymes.

- Iodine Atom : May participate in halogen bonding interactions that influence binding specificity.

Research Findings

Recent studies have focused on the biological implications of compounds structurally related to 1,5-Dimethoxy-3-iodo-2-(trifluoromethylthio)benzene. Here are some notable findings:

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, analogs containing trifluoromethylthio groups demonstrated significant inhibition against various bacterial strains in vitro.

Anticancer Activity

In cell-based assays, certain analogs exhibited cytotoxic effects against cancer cell lines. For example:

- Analog 1 showed an IC50 value of 17.62 µM against B16F10 melanoma cells, indicating moderate anticancer activity.

- Analog 3 demonstrated stronger inhibition with an IC50 value of 1.12 µM, suggesting enhanced potency compared to standard treatments like kojic acid .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Unique Attributes | IC50 (µM) |

|---|---|---|---|

| Analog 1 | Trifluoromethylthio | Moderate anticancer activity | 17.62 |

| Analog 2 | Additional hydroxyl group | Increased cytotoxicity | Excluded from anti-melanogenic tests |

| Analog 3 | Stronger trifluoromethylthio substitution | Highest potency | 1.12 |

Case Study 1: Anti-Melanogenic Activity

In a study assessing anti-melanogenic effects using B16F10 cells, analogs derived from similar structures were evaluated for their ability to inhibit tyrosinase activity. The results indicated that:

- Compounds with trifluoromethylthio substitutions significantly inhibited melanin production.

- The strongest inhibitor was identified as having an IC50 value considerably lower than that of kojic acid, a known tyrosinase inhibitor .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted over varying concentrations revealed that certain analogs did not exhibit significant cytotoxicity at concentrations ≤20 µM over a period of 48 hours, indicating their potential as safe therapeutic agents .

Q & A

Basic Synthesis Routes and Optimization Strategies

Q1: What are the common synthetic pathways for preparing 1,5-dimethoxy-3-iodo-2-(trifluoromethylthio)benzene, and how can reaction conditions be optimized for higher yields? Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzene ring. Key steps include:

- Methoxylation : Introducing methoxy groups at positions 1 and 5 using alkylation agents like methyl iodide under basic conditions (e.g., NaH in DMF) .

- Trifluoromethylthiolation : Employing electrophilic or nucleophilic reagents (e.g., AgSCF₃ or CuSCF₃) to introduce the -SCF₃ group at position 2. Temperature control (0–25°C) minimizes side reactions .

- Iodination : Using N-iodosuccinimide (NIS) or I₂ with a Lewis acid (e.g., FeCl₃) for regioselective iodination at position 3. Solvent polarity (e.g., CHCl₃ vs. DCM) significantly impacts regioselectivity .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of iodination agents) and use inert atmospheres to prevent oxidation of sulfur groups .

Advanced Challenges in Regioselective Functionalization

Q2: How do steric and electronic effects influence the regioselectivity of iodination in poly-substituted benzene derivatives like this compound? Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : Methoxy groups (electron-donating) activate adjacent positions for electrophilic substitution, directing iodination to the para position relative to -OCH₃. However, the -SCF₃ group (electron-withdrawing) deactivates the ring, favoring iodination at meta positions .

- Steric Hindrance : Bulky substituents (e.g., -SCF₃) can block access to certain positions. Computational modeling (DFT calculations) predicts charge distribution and reactive sites, aiding in reagent selection .

Validation : Use NMR (¹H/¹³C) and X-ray crystallography to confirm substitution patterns. Compare experimental results with computational predictions to resolve contradictions .

Analytical Techniques for Structural Confirmation

Q3: Which spectroscopic methods are most effective for characterizing the trifluoromethylthio (-SCF₃) and iodo substituents in this compound? Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of -SCF₃ or I⁻) .

Data Interpretation : Cross-reference with PubChem databases for analogous structures (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) to validate assignments .

Stability and Reactivity Under Experimental Conditions

Q4: How does the stability of the iodo and trifluoromethylthio groups vary under thermal or photolytic conditions? Methodological Answer:

- Thermal Stability : The -SCF₃ group decomposes above 150°C, releasing HF and SO₂. Use low-temperature reactions (e.g., <80°C) and avoid prolonged heating .

- Photolytic Sensitivity : Iodo-substituted aromatics undergo homolytic cleavage under UV light. Store samples in amber vials and conduct light-sensitive reactions in dark conditions .

Mitigation : Add stabilizers (e.g., BHT) to prevent radical degradation. Monitor decomposition via GC-MS .

Application in Cross-Coupling Reactions

Q5: What strategies enhance the utility of this compound in Suzuki-Miyaura or Ullmann coupling reactions? Methodological Answer:

- Suzuki-Miyaura : The iodine substituent acts as a leaving group. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O. Optimize base choice (e.g., K₂CO₃ vs. CsF) to improve turnover .

- Ullmann Coupling : Employ CuI/1,10-phenanthroline in DMF at 100°C to couple with amines. The -SCF₃ group’s electron-withdrawing nature accelerates oxidative addition .

Troubleshooting : If coupling fails, check for iodide displacement by competing nucleophiles (e.g., solvent impurities) .

Addressing Contradictions in Spectral Data

Q6: How should researchers resolve discrepancies between predicted and observed NMR chemical shifts? Methodological Answer:

- Computational Tools : Use software like Gaussian or ADF to simulate NMR spectra based on optimized geometries. Compare calculated shifts (e.g., δ 7.2 ppm for H-4) with experimental data .

- Empirical Adjustments : Apply substituent-specific correction factors (e.g., -SCF₃ causes upfield shifts of ~0.3 ppm for adjacent protons) .

Case Study : For 1,5-dimethoxy analogs, deviations >0.5 ppm may indicate incorrect regiochemistry or solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Funding and Collaborative Research Opportunities

Q7: What funding avenues support research on halogenated aromatic compounds with trifluoromethylthio groups? Methodological Answer:

- EU Framework Programs : Target calls under Horizon Europe’s "Advanced Materials" or "Sustainable Chemistry" themes. Emphasize applications in pharmaceuticals or agrochemicals .

- Collaborations : Partner with computational chemists to strengthen proposals with mechanistic studies. Cite precedents like FP7-funded projects on copper-catalyzed reactions .

Proposal Tips : Highlight scalability and environmental benefits (e.g., reduced waste via regioselective synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.